1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene
Overview
Description
1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene is a useful research compound. Its molecular formula is C9H6F2O and its molecular weight is 168.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure Analysis
- The molecular structure of 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene and related compounds has been a subject of research. For instance, studies like those by Jan et al. (2013) and Zhang et al. (2010) have explored the coplanar arrangement of atoms in similar molecules, providing insights into their chemical behavior and potential applications (Jan et al., 2013); (Zhang et al., 2010).
Synthesis and Biological Evaluation
- The synthesis of heterocyclic systems using derivatives of this compound has been reported, with a focus on evaluating their antiproliferative activity against various cancer cell lines. For instance, Taia et al. (2020) discussed synthesizing new heterocyclic systems using eugenol derivatives, showing significant cytotoxicity in certain cancer cell lines (Taia et al., 2020).
Novel Synthetic Methods
- Nishiguchi et al. (2008) explored anodic oxidation of polyfluorinated benzene derivatives, including those with 1,4-difluoro groups, leading to the formation of polyfluoro-1,4benzoquinones. These compounds are of interest for their potential use in pharmaceutical drugs, electronic materials, and surfactants (Nishiguchi et al., 2008).
Photophysical Properties
- Krebs and Spanggaard (2002) investigated the impact of perfluorination on photophysical properties of certain compounds, including those related to this compound. They noted that perfluorination significantly affects the emission wavelengths and solvent dependence of these compounds, which could have implications in the development of optoelectronic devices (Krebs & Spanggaard, 2002).
Liquid Crystal Synthesis
- The synthesis of liquid crystals using this compound derivatives has been researched for their thermotropic behaviors and potential applications in displays and other technologies. Pugh et al. (1991) and Johansson et al. (1997) have contributed to this field, exploring the synthesis and properties of fluorinated liquid crystals, demonstrating the influence of fluorine substitution on the stability and behavior of liquid crystalline phases (Pugh et al., 1991); (Johansson et al., 1997).
Safety and Hazards
Properties
IUPAC Name |
1,4-difluoro-2-prop-2-ynoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c1-2-5-12-9-6-7(10)3-4-8(9)11/h1,3-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPSWRAYBCQEKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70612174 | |
Record name | 1,4-Difluoro-2-[(prop-2-yn-1-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70612174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
457628-36-3 | |
Record name | 1,4-Difluoro-2-[(prop-2-yn-1-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70612174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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